An In-Depth Technical Guide to 6-Cyano-2-naphthyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Cyano-2-naphthyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-2-naphthyl trifluoromethanesulfonate, registered under CAS number 145369-29-5, is a key organic intermediate that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2][3][4] Its unique molecular architecture, featuring a naphthalene core appended with a cyano group and a trifluoromethanesulfonate (triflate) leaving group, renders it a versatile building block for the synthesis of complex molecular scaffolds. The triflate group, being an excellent leaving group, makes this compound a highly reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds in modern drug discovery.[5] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of 6-Cyano-2-naphthyl trifluoromethanesulfonate, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Cyano-2-naphthyl trifluoromethanesulfonate is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 145369-29-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₆F₃NO₃S | [1][3] |
| Molecular Weight | 301.24 g/mol | [1][3] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene | N/A |
Synthesis of 6-Cyano-2-naphthyl Trifluoromethanesulfonate
The synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate is a two-step process that begins with the preparation of its precursor, 6-Cyano-2-naphthol.
Part 1: Synthesis of 6-Cyano-2-naphthol (CAS: 52927-22-7)
6-Cyano-2-naphthol serves as the crucial starting material for the triflation step.[6] There are two primary and well-documented methods for its synthesis, each with its own advantages and considerations.
Method A: From 6-Bromo-2-naphthol via Cyanation
This classical approach involves a nucleophilic aromatic substitution reaction where the bromo group of 6-bromo-2-naphthol is displaced by a cyanide ion.[2][3][7]
-
Reaction Principle: The reaction is typically mediated by a copper(I) cyanide salt in a high-boiling polar aprotic solvent. The copper(I) ion is believed to facilitate the displacement of the bromide.
-
Causality of Reagent Choice:
-
6-Bromo-2-naphthol: A commercially available and relatively inexpensive starting material.
-
Copper(I) Cyanide (CuCN): A common and effective source of the cyanide nucleophile for aromatic systems.
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF): High-boiling polar aprotic solvents are used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[2][7]
-
Experimental Protocol (Representative): [2]
-
To a solution of 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml), add copper(I) cyanide (2.73 g, 0.03 mol).
-
Heat the mixture to reflux at 200°C under a nitrogen atmosphere for 1.5 hours.
-
Cool the reaction mixture to 100°C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).
-
Stir the mixture at 60°C for 30 minutes to quench the reaction and dissolve inorganic salts.
-
Extract the product with diethyl ether.
-
Treat the combined organic layers with charcoal, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from water to yield 6-Cyano-2-naphthol.
Method B: From 6-Hydroxy-2-naphthaldehyde via Oxime Formation and Dehydration
This method offers a "greener" alternative by avoiding the use of highly toxic cyanide salts.[7][8]
-
Reaction Principle: The aldehyde group of 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride to form an oxime, which then undergoes dehydration to yield the nitrile.
-
Causality of Reagent Choice:
-
6-Hydroxy-2-naphthaldehyde: A readily available starting material.
-
Hydroxylamine Hydrochloride: A common reagent for the formation of oximes from aldehydes.
-
Dimethyl Sulfoxide (DMSO): Acts as both a solvent and a dehydrating agent in the final step of the reaction.[7]
-
Experimental Protocol (Representative): [7]
-
In a three-neck flask, combine 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (3500 ml).
-
Stir the mixture and heat to 100°C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water with stirring to precipitate the product.
-
Filter the solid, wash it with water, and recrystallize the crude product from an ethanol/water solution to obtain pure 6-Cyano-2-naphthol.
Part 2: Triflation of 6-Cyano-2-naphthol
The hydroxyl group of 6-Cyano-2-naphthol is converted to the highly reactive triflate group using trifluoromethanesulfonic anhydride (triflic anhydride).
-
Reaction Principle: The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic sulfur atom of triflic anhydride, leading to the displacement of a triflate anion and the formation of the desired O-triflate. A base is used to neutralize the triflic acid byproduct.
-
Causality of Reagent Choice:
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A powerful and commonly used reagent for the triflation of alcohols and phenols due to its high reactivity.
-
Pyridine or other non-nucleophilic base: Acts as a scavenger for the triflic acid generated during the reaction, preventing side reactions and driving the reaction to completion.
-
Dichloromethane (DCM): A common inert solvent for this type of reaction.
-
Experimental Protocol (General):
-
Dissolve 6-Cyano-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.
-
Add a suitable non-nucleophilic base, such as pyridine (1.5 eq), to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-Cyano-2-naphthyl trifluoromethanesulfonate.
Caption: Synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The triflate group of 6-Cyano-2-naphthyl trifluoromethanesulfonate is an excellent leaving group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of biaryl and aryl-heteroatom linkages.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.
-
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
-
Causality of Component Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of palladium source and ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination.
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the organoboron reagent to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.
-
Solvent (e.g., Toluene, Dioxane, DMF): The solvent system is chosen to ensure the solubility of all reaction components and can influence the reaction rate and yield.
-
Experimental Protocol (Representative - Suzuki-Miyaura Coupling):
-
In a Schlenk flask under an inert atmosphere, combine 6-Cyano-2-naphthyl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.
-
Reaction Principle: Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition of the aryl triflate to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.
-
Causality of Component Choice:
-
Palladium Catalyst and Ligand (e.g., Pd₂(dba)₃ with XPhos or SPhos): The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions.
-
Experimental Protocol (Representative - Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Add 6-Cyano-2-naphthyl trifluoromethanesulfonate (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Role in the Synthesis of Nafamostat
A significant application of the 6-cyano-2-naphthyl moiety is in the synthesis of the drug Nafamostat . Nafamostat is a serine protease inhibitor used as an anticoagulant and for the treatment of pancreatitis.[9] The synthesis of Nafamostat involves the conversion of the cyano group of a 6-cyano-2-naphthol derivative into an amidine functionality. This highlights the importance of 6-Cyano-2-naphthyl trifluoromethanesulfonate as a precursor to pharmaceutically active compounds.[8]
Conclusion
6-Cyano-2-naphthyl trifluoromethanesulfonate is a valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from readily available starting materials and its high reactivity in key cross-coupling reactions make it an attractive intermediate for the construction of complex molecular architectures. The ability to readily participate in Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient introduction of diverse aryl and amino functionalities, which is a critical aspect of generating compound libraries for structure-activity relationship (SAR) studies. As the demand for novel therapeutics continues to grow, the utility of well-designed, reactive intermediates like 6-Cyano-2-naphthyl trifluoromethanesulfonate will undoubtedly continue to expand.
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PrepChem. Synthesis of 6-Cyano-2-naphthol (16). [Link]
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Doron Scientific. 6-Cyano-2-naphthyl trifluoromethanesulfonate. [Link]
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LookChem. Cas 52927-22-7,6-Cyano-2-naphthol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 6-Cyano-2-naphthol: Essential Intermediate for Nafamostat Mesilate and Beyond. [Link]
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PubMed. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. [Link]
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Penn State Research Database. Development of novel naphthalimide derivatives and their evaluation as potential melanoma therapeutics. [Link]
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PubChem. Nafamostat. [Link]
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